molecular formula C7H14N2O B6174581 3-amino-3-(propan-2-yl)pyrrolidin-2-one CAS No. 2613384-30-6

3-amino-3-(propan-2-yl)pyrrolidin-2-one

Cat. No.: B6174581
CAS No.: 2613384-30-6
M. Wt: 142.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(propan-2-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a five-membered lactam ring with an amino group and an isopropyl substituent at the 3-position. The pyrrolidin-2-one scaffold is a versatile pharmacophore widely explored in medicinal chemistry due to its conformational rigidity and hydrogen-bonding capacity.

Properties

CAS No.

2613384-30-6

Molecular Formula

C7H14N2O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via enamine formation between the cyclic N,O-acetal (e.g., 2-ethoxypyrrolidine) and acetone, followed by intramolecular Mannich cyclization. L-Proline catalyzes the enantioselective formation of the pyrrolidinone ring, while trifluoroacetic acid (TFA) and pyridine modulate acidity and stabilize intermediates. Key parameters include:

  • Solvent : 1,4-Dioxane ensures solubility and facilitates reflux conditions.

  • Catalyst Loading : Equimolar L-proline (1.0 equiv) relative to the N,O-acetal.

  • Temperature : Reactions proceed at 90°C for 16–24 hours to achieve >70% conversion.

Table 1: Representative Mannich Reaction Conditions for Pyrrolidinone Synthesis

ComponentQuantity/EquivRole
2-Ethoxypyrrolidine1.0N,O-Acetal substrate
Acetone10.0Ketone for isopropyl addition
L-Proline1.0Enantioselective catalyst
Trifluoroacetic acid1.0Acid activator
Pyridine1.0Base for intermediate stabilization

Workup and Isolation

Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is purified via flash chromatography (cyclohexane/ethyl acetate gradients). Yields for analogous pyrrolidinones range from 46% to 88%, depending on substituent steric effects. For this compound, recrystallization from ethanol/water mixtures may enhance purity, as demonstrated in tartrate salt formations for related amino-pyrrolidinones.

Iridium-Catalyzed Coupling of Oxindoles and Amino Alcohols

A second approach adapts iridium-catalyzed coupling strategies from, where 2-oxindoles react with amino alcohols to form substituted pyrrolidin-2-ones. This method is particularly suited for introducing aromatic and aliphatic amine groups.

Catalytic System and Substrate Scope

The reaction employs [Cp*IrCl2]2 (2.5 mol%) with cesium carbonate (1.1 equiv) in 1,4-dioxane at 90°C. For the target compound, N-isopropylethanolamine serves as the amino alcohol, enabling the incorporation of the isopropyl group.

Table 2: Optimization of Iridium-Catalyzed Coupling

ParameterOptimal ValueImpact on Yield
Catalyst Loading2.5 mol%Higher loadings (>5%) lead to decomposition
Temperature90°CLower temps (<70°C) stall cyclization
Reaction Time16 hoursExtended durations (>24h) reduce enantiopurity

Stereochemical Considerations

Chiral resolution methods from provide a model for isolating enantiomerically pure products. For instance, di-p-toluoyl-L-tartaric acid (L-DTTA) resolves racemic mixtures of amino-pyrrolidinones into their (2R,3S) and (2S,3R) enantiomers. Applying this to the iridium-catalyzed product would involve:

  • Treating the crude amine with L-DTTA in ethanol.

  • Crystallizing the diastereomeric salt.

  • Releasing the free base via aqueous KOH treatment.

Solid-Phase Synthesis and Lyophilization

The amorphous form of related pyrrolidinone salts, as described in, is accessible via lyophilization from methanol/water mixtures. This technique is critical for pharmaceutical applications requiring enhanced solubility.

Lyophilization Protocol

  • Solution Preparation : Dissolve crude this compound in MeOH/H2O (4:1 v/v).

  • Freeze-Drying : Conduct at −50°C under vacuum (0.05 mBar) for 48 hours.

  • Characterization :

    • PXRD : Confirms amorphous nature (broad diffraction peaks).

    • TG-FTIR : Reveals thermal stability up to 160°C, with water loss at 100–120°C.

Analytical and Spectroscopic Validation

Robust characterization ensures structural fidelity and purity. Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl3): Expected signals include δ 1.05 (d, J = 6.5 Hz, 6H, isopropyl CH3), 3.45–3.60 (m, 2H, pyrrolidinone CH2), and 4.10 (s, 1H, NH2).

  • 13C NMR : Peaks at δ 22.5 (isopropyl CH3), 48.9 (C-3), and 178.2 (C-2 ketone).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C8H15N2O : [M+H]+ = 155.1184.

  • Observed : 155.1189 (Δ = 0.5 ppm), confirming molecular formula .

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(propan-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidin-2-one ring.

    Substitution: The amino and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-amino-3-(propan-2-yl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-3-(propan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidin-2-one Derivatives

Compound Name Substituents Key Structural Features
This compound 3-amino, 3-isopropyl Dual 3-substitution enhances steric bulk
3-Amino-pyrrolidin-2-one 3-amino Simplest amino-substituted analog
1-(5-Chloro-2-hydroxyphenyl) derivatives 1-aryl, 4-oxadiazole/triazole Antioxidant activity via aromatic rings
N-Benzylated derivatives (e.g., 10b) 1-benzyl, 3-piperidinyl Anti-Alzheimer’s activity
α-Adrenoceptor-targeted derivatives 1-propyl, 3-piperazinyl High affinity for α-adrenoceptors

Key Observations :

  • Aryl-substituted derivatives (e.g., 1-(5-chloro-2-hydroxyphenyl)) exhibit antioxidant properties, suggesting that electronic effects from substituents modulate activity .

Table 2: Pharmacological Activities of Pyrrolidin-2-one Derivatives

Compound Class/Name Activity Key Findings References
N-Benzylated derivatives (e.g., 10b) Anti-Alzheimer’s 10b showed efficacy comparable to donepezil in acetylcholinesterase inhibition
1-(5-Chloro-2-hydroxyphenyl) derivatives Antioxidant 1.5× higher DPPH scavenging than ascorbic acid
α-Adrenoceptor-targeted derivatives Antiarrhythmic, antihypertensive Reduced body weight in obesity models via α-adrenoceptor antagonism
Pyrrolidin-2,5-dione analogs Antiseizure Pyrrolidin-2,5-dione analogs showed superior safety to pyrrolidin-2-one derivatives

Key Insights :

  • The target compound’s amino and isopropyl groups may confer unique receptor-binding profiles compared to N-benzylated derivatives (e.g., 10b) .
  • Antioxidant activity in pyrrolidin-2-one derivatives is influenced by electron-donating substituents (e.g., hydroxyl groups), which the target compound lacks .

Q & A

Q. What are the established methods for synthesizing 3-amino-3-(propan-2-yl)pyrrolidin-2-one, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step reactions, such as the condensation of amines with carbonyl precursors under controlled conditions. Key parameters include:

  • Temperature control : Reactions often require low temperatures (0–5°C) to minimize side reactions, as seen in analogous pyrrolidinone syntheses .
  • pH modulation : Neutral or mildly acidic conditions stabilize intermediates and prevent decomposition .
  • Purification : Chromatography or recrystallization is essential to achieve ≥95% purity, as noted in supplier specifications .

Q. Example Protocol :

React isopropylamine with a cyclic ketone precursor.

Quench the reaction and purify via column chromatography (silica gel, ethyl acetate/hexane).

Characterize purity using HPLC (≥95% threshold) .

Q. How can the molecular structure of this compound be elucidated using spectroscopic and crystallographic techniques?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify protons on the pyrrolidine ring (δ 3.1–3.5 ppm) and isopropyl group (δ 1.0–1.2 ppm).
    • ¹³C NMR : Confirm carbonyl (C=O) at ~175 ppm and quaternary carbons .
  • X-ray Crystallography :
    • Use SHELXL for refinement, leveraging high-resolution data to resolve bond angles and torsional strain in the isopropyl-substituted ring .
    • Validate hydrogen bonding between the amino group and carbonyl oxygen .

Q. Critical Data :

ParameterValueTechnique
C=O bond length1.22 ÅX-ray
NH₂ torsion angle120°–125°DFT calculations

Q. What functional groups in this compound contribute to its reactivity, and how are they characterized experimentally?

  • Amino Group (-NH₂) :
    • Participates in nucleophilic substitutions (e.g., acylations). Confirm reactivity via FT-IR (N-H stretch ~3350 cm⁻¹) .
  • Carbonyl Group (C=O) :
    • Undergo reductions (e.g., with NaBH₄) to form alcohols. Monitor by TLC and LC-MS .
  • Isopropyl Group :
    • Influences steric hindrance; assess via NOESY NMR for spatial proximity to adjacent groups .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data of this compound analogs?

  • Comparative SAR Analysis :

    Analog SubstituentBioactivity TrendKey Reference
    4-FluorophenylEnhanced metabolic stability
    4-ChlorophenylHigher lipophilicity
  • Methodological Replication :

    • Validate assay conditions (e.g., enzyme concentration, pH) across labs.
    • Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target binding .

Q. How can researchers optimize reaction conditions for synthesizing derivatives using design of experiments (DOE)?

  • Variables : Temperature, solvent polarity, catalyst loading.
  • Response Surface Methodology (RSM) :
    • Use a central composite design to maximize yield.
    • Example: Optimize Suzuki coupling for aryl-substituted analogs by varying Pd catalyst (0.5–2 mol%) and reaction time (12–24 h) .

Q. Case Study :

  • Optimal Conditions : 1.5 mol% Pd(PPh₃)₄, DMF/H₂O (3:1), 18 h → 82% yield .

Q. What methodological considerations are crucial when interpreting crystallographic data using SHELXL refinement?

  • Data Quality : Ensure resolution ≤1.0 Å to resolve disorder in the isopropyl group .
  • Thermal Parameters : Anisotropic refinement for non-hydrogen atoms reduces model bias.
  • Validation Tools : Use R₁ (>95% data completeness) and wR₂ (<12%) metrics .

Q. Common Pitfalls :

  • Overlooking twinning in crystals; apply TWINABS for correction .

Q. How does the isopropyl group at the 3-position influence conformational stability and intermolecular interactions?

  • Steric Effects : Restricts ring puckering, favoring envelope conformations (confirmed by DFT calculations) .
  • Intermolecular Interactions :
    • Van der Waals contacts between isopropyl and adjacent phenyl rings enhance crystal packing .
    • Hydrogen bonding between NH₂ and C=O groups stabilizes dimeric structures in the solid state .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Storage : Keep in airtight containers under dry, inert atmospheres (N₂ or Ar) to prevent hydrolysis .
  • Exposure Control : Use fume hoods for synthesis; no occupational exposure limits are established, but treat as a potential irritant .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting point) for this compound?

  • Validation Techniques :
    • Differential Scanning Calorimetry (DSC) to confirm melting point (reported range: 227–230°C) .
    • Cross-check solubility in DMSO (≥50 mg/mL) via gravimetric analysis .

Q. What advanced computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • In Silico Tools :
    • SwissADME : Predict logP (~1.5) and bioavailability (≥70%) .
    • Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM force fields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.